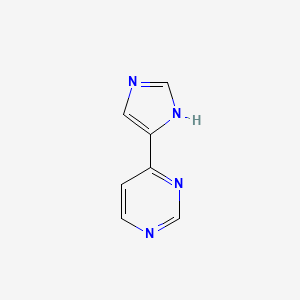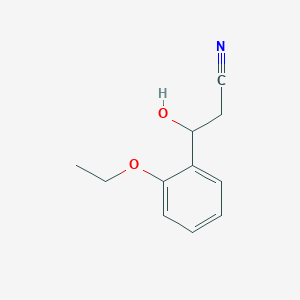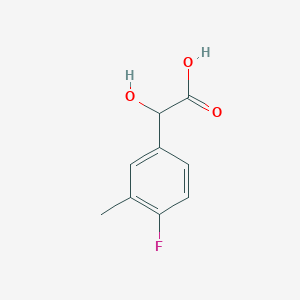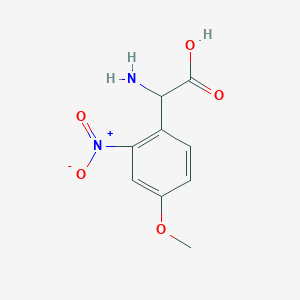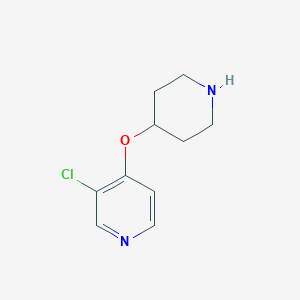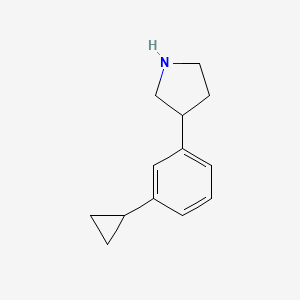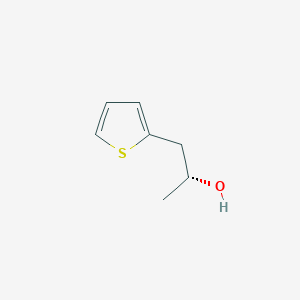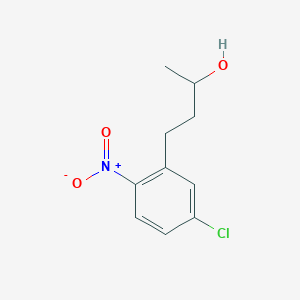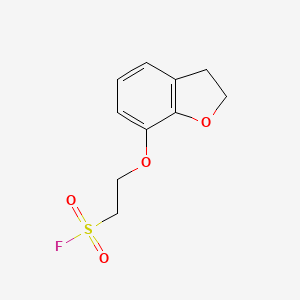
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a hydroxy and nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-hydroxy-3-nitrobenzaldehyde with a cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products Formed
Oxidation: Formation of 1-(4-oxo-3-nitrophenyl)cyclopropane-1-carbonitrile
Reduction: Formation of 1-(4-hydroxy-3-aminophenyl)cyclopropane-1-carbonitrile
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Hydroxy-3-nitrophenyl)cyclopentane-1-carbonitrile
- 1-(4-Hydroxy-3-nitrophenyl)cyclohexane-1-carbonitrile
- 1-(4-Hydroxy-3-nitrophenyl)cycloheptane-1-carbonitrile
Uniqueness
1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The strained three-membered ring structure of cyclopropane makes it more reactive and provides unique opportunities for chemical transformations.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8N2O3/c11-6-10(3-4-10)7-1-2-9(13)8(5-7)12(14)15/h1-2,5,13H,3-4H2 |
Clave InChI |
BCHYGJKQVUDLPA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




